1-Chloro-3-iodobenzene

Catalog No.
S702413
CAS No.
625-99-0
M.F
C6H4ClI
M. Wt
238.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-iodobenzene

CAS Number

625-99-0

Product Name

1-Chloro-3-iodobenzene

IUPAC Name

1-chloro-3-iodobenzene

Molecular Formula

C6H4ClI

Molecular Weight

238.45 g/mol

InChI

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JMLWXCJXOYDXRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)Cl

Solubility

2.88e-04 M

Canonical SMILES

C1=CC(=CC(=C1)I)Cl

Precursor for Organic Synthesis:

1-Chloro-3-iodobenzene serves as a valuable precursor for the synthesis of various organic compounds. Its presence of both a chlorine and an iodine atom provides diverse functional groups for further chemical transformations.

  • Suzuki-Miyaura Coupling Reactions: 1-Chloro-3-iodobenzene can participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. The relatively good leaving group properties of the chlorine atom allow for facile substitution with various boronic acids in the presence of a palladium catalyst, leading to the formation of biaryl compounds with potential applications in pharmaceuticals and functional materials [].

Research in Material Science:

  • Synthesis of Luminescent Materials: The unique electronic properties of 1-Chloro-3-iodobenzene have been explored in the development of luminescent materials. By incorporating it into organic frameworks or conjugated polymers, researchers have achieved efficient light emission with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices [, ].

Reference Standard:

Due to its well-defined properties and commercially availability, 1-Chloro-3-iodobenzene is sometimes employed as a reference standard in various analytical techniques, such as:

  • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) for separation and identification of unknown compounds [].
  • Nuclear magnetic resonance (NMR) spectroscopy for characterization of other organic molecules [].

1-Chloro-3-iodobenzene is an organic compound with the molecular formula C₆H₄ClI. It is classified as a haloaromatic compound, characterized by the presence of both chlorine and iodine atoms attached to a benzene ring. The compound is also known by several other names, including m-Chloroiodobenzene and m-Chlorophenyl iodide . It typically appears as a clear light yellow liquid and has a molecular weight of approximately 238.45 g/mol .

  • Flash point: 102 °C (216 °F) [], indicating flammability.
  • Acute toxicity data: Limited data available.
, primarily due to its halogen substituents. Key reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: It is often utilized in Suzuki and Stille coupling reactions, where it acts as a coupling partner to form biaryl compounds .
  • Electrophilic Aromatic Substitution: The presence of both halogens can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.

The biological activity of 1-Chloro-3-iodobenzene has been explored in various studies. While specific pharmacological effects are not extensively documented, its derivatives have shown potential in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. Some studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties, although further research is needed to establish definitive biological effects for 1-Chloro-3-iodobenzene itself .

1-Chloro-3-iodobenzene can be synthesized through several methods:

  • Direct Halogenation: This method involves the direct chlorination and iodination of benzene using chlorine and iodine under controlled conditions.
  • Nucleophilic Substitution: Starting from iodobenzene, chlorination can be achieved using a chlorinating agent such as thionyl chloride or phosphorus trichloride .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions with aryl halides can also yield this compound from suitable precursors.

1-Chloro-3-iodobenzene finds applications in various fields:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the preparation of various pharmaceuticals.
  • Material Science: Used in the development of functional materials and polymers.
  • Research Reagent: Commonly employed in organic synthesis for creating complex molecules through cross-coupling reactions .

The interaction studies involving 1-Chloro-3-iodobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Its halogen substituents significantly influence its chemical behavior, making it an interesting subject for studying reaction mechanisms in organic chemistry. Additionally, its interactions with biological systems are under investigation to better understand potential therapeutic applications or toxicological effects .

Several compounds share structural similarities with 1-Chloro-3-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-iodobenzeneC₆H₄BrIContains bromine instead of chlorine
1-Chloro-4-iodobenzeneC₆H₄ClIChlorine at para position, affecting reactivity
2-IodophenolC₆H₅IOHydroxyl group present, influencing solubility
3-Iodobenzyl alcoholC₇H₈IAlcohol functional group alters reactivity

Uniqueness of 1-Chloro-3-Iodobenzene

What sets 1-Chloro-3-iodobenzene apart from its analogs is its specific arrangement of halogen substituents on the benzene ring, which affects not only its physical properties but also its reactivity patterns. The combination of chlorine and iodine allows for diverse synthetic pathways that may not be available with other halogen combinations.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-99-0

Wikipedia

1-Chloro-3-iodobenzene

General Manufacturing Information

Benzene, 1-chloro-3-iodo-: INACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

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